![molecular formula C15H14O5 B1662455 methyl 6-(furan-2-yl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylate CAS No. 864818-84-8](/img/structure/B1662455.png)
methyl 6-(furan-2-yl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylate
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Overview
Description
Methyl 6-(furan-2-yl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylate, also known as MFDO, is a benzofuran derivative that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Reactivity
- Tetrahydrocyclohepta[cd]benzofurans, similar to the compound , have been synthesized through various methods involving substituent effects, indicating the versatility of such compounds in synthetic chemistry (Horaguchi et al., 1990).
- Synthesis of vinyl derivatives of [1]Benzothieno[3,2- b ]furan has been researched, showing the potential for creating diverse benzofuran derivatives with varying functional groups (Pihera et al., 1999).
Crystallography and Structural Analysis
- The crystal structure and intermolecular interactions of similar benzofuran derivatives have been studied, providing insights into the molecular configuration and stability of these compounds (Choi et al., 2008).
Potential for Liquid Crystal Synthesis
- A novel synthesis route for creating benzothieno[3,2- b ][1]benzofuran, a core component for liquid crystal synthesis, has been developed. This indicates the role of benzofuran derivatives in advanced material science (Černovská et al., 2000).
Heterocyclic Chemistry and Pharmaceutical Applications
- The synthesis of furan-3-carboxylic and related esters, through oxidative carbonylation, highlights the importance of benzofuran derivatives in the development of pharmaceutical and potentially biologically active compounds (Gabriele et al., 2012).
properties
CAS RN |
864818-84-8 |
---|---|
Product Name |
methyl 6-(furan-2-yl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylate |
Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
methyl 6-(furan-2-yl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C15H14O5/c1-8-13-10(16)6-9(11-4-3-5-19-11)7-12(13)20-14(8)15(17)18-2/h3-5,9H,6-7H2,1-2H3 |
InChI Key |
OGVJTLPAJJNFEE-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=C1C(=O)CC(C2)C3=CC=CO3)C(=O)OC |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)C3=CC=CO3)C(=O)OC |
synonyms |
6-(2-Furanyl)-4,5,6,7-tetrahydro-3-methyl-4-oxo-2-benzofurancarboxylic acid methyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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